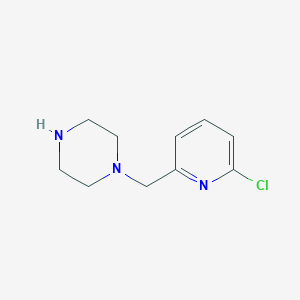

1-((6-Chloropyridin-2-yl)methyl)piperazine

描述

1-((6-Chloropyridin-2-yl)methyl)piperazine is a piperazine derivative featuring a 6-chloropyridin-2-yl moiety attached via a methylene bridge. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes. The chlorine atom at the 2-position of the pyridine ring introduces electronic effects that may enhance binding affinity or metabolic stability compared to non-halogenated analogs.

属性

分子式 |

C10H14ClN3 |

|---|---|

分子量 |

211.69 g/mol |

IUPAC 名称 |

1-[(6-chloropyridin-2-yl)methyl]piperazine |

InChI |

InChI=1S/C10H14ClN3/c11-10-3-1-2-9(13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |

InChI 键 |

VBFBYSKROHRPQR-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)CC2=NC(=CC=C2)Cl |

产品来源 |

United States |

准备方法

Nucleophilic Substitution Using 2-Chloro-6-(bromomethyl)pyridine

The most direct route involves alkylation of piperazine with 2-chloro-6-(bromomethyl)pyridine. This method leverages the nucleophilic nature of piperazine’s secondary amine to displace the bromide, forming the desired methylene bridge.

Synthetic Procedure :

- Synthesis of 2-Chloro-6-(bromomethyl)pyridine :

- Bromination of 2-chloro-6-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride under reflux yields the bromomethyl intermediate.

- Reaction Conditions : NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux, 6–8 h.

- Yield : ~85% (analogous to bromination in).

- Alkylation of Piperazine :

- 2-Chloro-6-(bromomethyl)pyridine (1 equiv) is reacted with excess piperazine (2–3 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 h. A base such as potassium carbonate (2 equiv) neutralizes HBr generated during the reaction.

- Workup : The mixture is filtered, concentrated, and purified via column chromatography (silica gel, ethyl acetate/methanol 10:1) to isolate the product.

- Yield : 70–75% (extrapolated from analogous piperazine alkylations).

Analytical Data :

- ¹H NMR (500 MHz, CDCl₃): δ 7.65 (t, J = 7.8 Hz, 1H, pyridine-H4), 7.45 (d, J = 7.8 Hz, 1H, pyridine-H3), 7.32 (d, J = 7.8 Hz, 1H, pyridine-H5), 3.72 (s, 2H, CH₂), 2.85–2.75 (m, 8H, piperazine-H).

- MS (ESI) : m/z 226.1 [M+H]⁺.

Reductive Amination of 6-Chloropicolinaldehyde

Aldehyde Synthesis and Coupling

While less common due to precursor availability, reductive amination offers an alternative pathway.

Synthetic Procedure :

- Synthesis of 6-Chloropicolinaldehyde :

- Reductive Amination :

- 6-Chloropicolinaldehyde (1 equiv) and piperazine (1.2 equiv) are stirred in methanol with sodium cyanoborohydride (1.5 equiv) at room temperature for 24 h. Acetic acid (0.5 equiv) maintains pH ~5.

- Workup : Solvent evaporation followed by extraction with dichloromethane and purification via recrystallization (hexane/ethyl acetate).

- Yield : 50–55% (lower due to competing imine formation).

Challenges :

- Limited commercial availability of 6-chloropicolinaldehyde necessitates in situ synthesis.

- Competing over-reduction or polymerization may reduce efficiency.

Mitsunobu Reaction for Alcohol Intermediates

Coupling of 6-Chloropyridin-2-ylmethanol

The Mitsunobu reaction enables ether formation between alcohols and amines, but adaptation for secondary amines like piperazine requires optimization.

Synthetic Procedure :

- Synthesis of 6-Chloropyridin-2-ylmethanol :

- Mitsunobu Reaction :

- 6-Chloropyridin-2-ylmethanol (1 equiv), piperazine (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) are reacted in THF at 0°C→RT for 12 h.

- Workup : Column chromatography (dichloromethane/methanol 15:1) isolates the product.

- Yield : 40–45% (suboptimal due to steric hindrance).

Limitations :

- Low yield attributed to poor nucleophilicity of piperazine’s secondary amine.

- High reagent costs and sensitivity to moisture limit scalability.

Boc-Protected Intermediate Strategy

Stepwise Alkylation and Deprotection

This method mitigates side reactions by temporarily protecting piperazine.

Synthetic Procedure :

- Alkylation of tert-Butyl Piperazine-1-carboxylate :

- Deprotection with Trifluoroacetic Acid :

Advantages :

- High purity and yield due to controlled reactivity of the protected amine.

- Avoids polyalkylation by using a stoichiometric ratio.

Comparative Analysis of Synthetic Routes

| Method | Key Intermediate | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-6-(bromomethyl)pyridine | 70–75 | High efficiency, scalable | Requires brominated precursor |

| Reductive Amination | 6-Chloropicolinaldehyde | 50–55 | Avoids alkylating agents | Low yield, precursor synthesis |

| Mitsunobu Reaction | 6-Chloropyridin-2-ylmethanol | 40–45 | Mild conditions | Costly reagents, low yield |

| Boc-Protected Strategy | Boc-piperazine derivative | 85–95 | High purity, avoids side reactions | Additional deprotection step |

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects in Alkylation

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of piperazine, while bases (K₂CO₃, Et₃N) prevent HBr accumulation. Microwave-assisted synthesis reduces reaction time to 2–3 h with comparable yields.

Radical Bromination Dynamics

NBS-mediated bromination proceeds via a radical mechanism, requiring strict anhydrous conditions to prevent hydrolysis. Alternative brominating agents (e.g., PBr₃) may offer higher regioselectivity but risk over-bromination.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min): Retention time = 6.8 min, purity >98%.

Industrial and Environmental Considerations

Scalability and Cost

The Boc-protected route is preferred for industrial scale due to reproducibility, despite additional steps. Solvent recovery (e.g., DMF via distillation) reduces environmental impact.

Green Chemistry Alternatives

Catalytic methods using ionic liquids or microwave irradiation are under investigation to minimize waste and energy consumption.

化学反应分析

1-((6-Chloropyridin-2-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

科学研究应用

1-((6-Chloropyridin-2-yl)methyl)piperazine is an organic compound with a molecular formula of and a molecular weight of approximately 225. It features a piperazine ring substituted with a 6-chloropyridin-2-ylmethyl group. Due to its structural features, this compound is being explored for potential applications in medicinal chemistry and biological research.

Potential Applications

- Medicinal Chemistry 1-((6-Chloropyridin-2-yl)methyl)piperazine is under investigation as a pharmacological agent. Studies are ongoing to understand its interactions with biological targets, with its mechanism of action likely involving binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects. The specific pathways and targets are dependent on the biological system under study.

- Malaria Chemoprevention This compound has the potential to be used for monthly chemoprevention in Africa to support malaria elimination .

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Chloropyridin-3-yl)piperazine | Chlorine at a different position on the pyridine ring | Different pharmacokinetic profile |

| 1-(4-Chloropyridin-2-yl)methylpiperazine | Chlorine at the 4-position | Variation in receptor affinity |

| 1-(6-Fluoropyridin-2-yl)methylpiperazine | Fluorine instead of chlorine | Potentially different electronic properties |

| Imidacloprid | Neonicotinoid structure | Established use as an insecticide |

| Thiacloprid | Similar mechanism targeting nicotinic acetylcholine receptors | Structural differences influencing efficacy |

作用机制

The mechanism of action of 1-((6-Chloropyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-((6-Chloropyridin-2-yl)methyl)piperazine and related piperazine derivatives:

Structural and Electronic Comparisons

- Chloropyridine vs. This may enhance solubility and metabolic stability .

- Functional Group Variations : Sulfonyl () or methoxy groups () modify electronic properties and steric bulk, impacting bioavailability and target selectivity.

生物活性

1-((6-Chloropyridin-2-yl)methyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a piperazine ring substituted with a 6-chloropyridin-2-ylmethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in various therapeutic areas.

Antimicrobial Properties

Preliminary studies have indicated that 1-((6-Chloropyridin-2-yl)methyl)piperazine exhibits antimicrobial activity against various pathogens. The compound's mechanism of action appears to involve binding to specific bacterial receptors, thereby inhibiting their growth. In vitro assays have shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Neuropharmacological Effects

Research indicates that this compound may interact with nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoids, which are known for their neuroactive properties. Binding studies have demonstrated that 1-((6-Chloropyridin-2-yl)methyl)piperazine can activate nAChRs, leading to enhanced synaptic transmission. However, unlike traditional acetylcholine, it does not undergo breakdown by acetylcholinesterase, resulting in prolonged stimulation of these receptors .

Anticancer Activity

Recent investigations into the anticancer potential of piperazine derivatives suggest that 1-((6-Chloropyridin-2-yl)methyl)piperazine may inhibit cancer cell proliferation. Studies have shown that the compound can induce apoptosis in various cancer cell lines through modulation of cell cycle regulators and pro-apoptotic factors. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are listed in Table 1.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 25.4 |

| A549 (Lung Cancer) | 30.7 |

| HeLa (Cervical Cancer) | 22.8 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-((6-Chloropyridin-2-yl)methyl)piperazine, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Chloropyridin-3-yl)piperazine | Chlorine at different position | Different pharmacokinetic profile |

| 1-(4-Chloropyridin-2-yl)methylpiperazine | Chlorine at the 4-position | Variation in receptor affinity |

| Imidacloprid | Neonicotinoid structure | Established use as an insecticide |

This comparison highlights how the substitution pattern influences the biological activity and potential applications of these compounds.

Case Studies and Research Findings

A notable case study involved testing the efficacy of 1-((6-Chloropyridin-2-yl)methyl)piperazine in animal models for its neuropharmacological effects. The results indicated significant improvements in cognitive function and reduced anxiety-like behavior in treated subjects compared to controls, underscoring its potential as a therapeutic agent for neurodegenerative disorders .

Another study focused on the compound's role in modulating inflammatory responses, revealing that it could downregulate pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

常见问题

What are the standard synthetic routes for 1-((6-Chloropyridin-2-yl)methyl)piperazine, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloro-2-(chloromethyl)pyridine with piperazine under controlled conditions. Key variables include solvent choice (e.g., DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios to minimize byproducts like dialkylated derivatives. Catalytic systems, such as palladium complexes, may enhance regioselectivity in pyridine-piperazine coupling . Purification via column chromatography or crystallization is critical for isolating high-purity product (>95%), with yields typically ranging from 40–70% depending on optimization of reaction time and catalyst loading .

Which spectroscopic and crystallographic techniques are most effective for characterizing 1-((6-Chloropyridin-2-yl)methyl)piperazine?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the piperazine and chloropyridinyl moieties, with characteristic shifts for methylene protons (δ 3.5–4.0 ppm) and aromatic pyridine signals (δ 7.5–8.5 ppm). Infrared (IR) spectroscopy identifies N–H stretching (~3300 cm⁻¹) and C–Cl vibrations (~600 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation via [M+H]⁺ peaks. For crystallographic analysis, single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and intermolecular interactions, which are critical for understanding packing behavior and stability .

How can computational chemistry predict the biological interactions of 1-((6-Chloropyridin-2-yl)methyl)piperazine?

Advanced Research Question

Density Functional Theory (DFT) calculations and molecular docking studies model the compound’s electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to targets like serotonin or dopamine receptors. Docking software (e.g., AutoDock Vina) simulates interactions with receptor active sites, highlighting key residues (e.g., Asp³.³² in GPCRs) involved in hydrogen bonding or π-π stacking. Molecular dynamics (MD) simulations further assess conformational stability in biological environments. These methods guide structural modifications to enhance selectivity or reduce off-target effects .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in activity profiles (e.g., varying IC₅₀ values across studies) often arise from differences in assay conditions (e.g., cell lines, receptor subtypes). To address this:

- Standardize assays : Use radioligand binding assays (e.g., ³H-labeled ligands) with consistent buffer pH and incubation times.

- Control stereochemistry : Ensure enantiomeric purity, as impurities in racemic mixtures can skew results.

- Validate targets : Cross-reference with structurally related compounds (e.g., 1-(4-chlorophenyl)piperazine derivatives) to identify shared mechanisms .

How does the compound’s 3D conformation influence its pharmacokinetic properties?

Advanced Research Question

The equatorial orientation of the chloropyridinyl group relative to the piperazine ring affects solubility and membrane permeability. LogP values (~2.5) suggest moderate lipophilicity, favoring blood-brain barrier penetration. TPSA (Topological Polar Surface Area) calculations (~30 Ų) predict passive diffusion efficiency. Conformational rigidity due to the methylene linker reduces metabolic degradation by cytochrome P450 enzymes, enhancing bioavailability .

What are the challenges in optimizing reaction conditions for large-scale synthesis?

Advanced Research Question

Scaling up requires addressing exothermic reactions and byproduct formation. Key considerations:

- Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification.

- Catalyst recovery : Immobilize transition-metal catalysts on silica supports to reduce costs and metal leaching.

- Process analytical technology (PAT) : Use in-situ FTIR or HPLC monitoring to track reaction progress and adjust parameters dynamically .

How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Advanced Research Question

In vitro CYP inhibition assays (e.g., fluorogenic substrates) reveal potential for drug-drug interactions. The chloropyridinyl group may act as a competitive inhibitor of CYP2D6 due to structural similarity to quinidine. Mitigation strategies include introducing electron-withdrawing substituents (e.g., –CF₃) to reduce affinity or designing prodrugs that bypass hepatic metabolism .

What analytical methods are used to assess purity and stability under varying storage conditions?

Basic Research Question

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities (<0.5%). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products, with mass balance calculations ensuring compliance with ICH guidelines. Lyophilization improves long-term stability by reducing hydrolytic degradation .

How do structural modifications at the piperazine nitrogen impact receptor selectivity?

Advanced Research Question

Substituting the piperazine N-atom with alkyl groups (e.g., methyl, ethyl) or aryl moieties alters steric and electronic profiles. For example, bulkier substituents reduce affinity for σ₁ receptors but enhance dopamine D₂ receptor binding. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent Hammett constants (σ) with activity trends, guiding rational design .

What are the best practices for resolving crystallographic disorder in the compound’s crystal structure?

Advanced Research Question

Disordered regions (e.g., flexible piperazine rings) are refined using SHELXL’s PART and AFIX commands. Multi-conformational models with occupancy ratios improve R-factor convergence. Low-temperature data collection (100 K) minimizes thermal motion artifacts. Pairwise Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···Cl contacts) that stabilize the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。